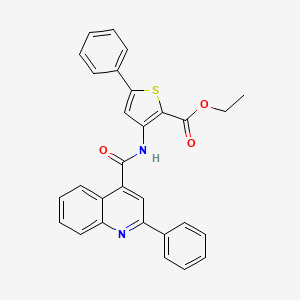

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with phenyl and quinoline groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Amidation Reaction: The quinoline derivative is then reacted with a carboxylic acid derivative to form the carboxamido group.

Thiophene Ring Formation: The thiophene ring is synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Final Coupling: The phenyl-substituted thiophene is then coupled with the quinoline derivative through esterification to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline and thiophene rings can be reduced under hydrogenation conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Reduced quinoline or thiophene derivatives.

Substitution: Halogenated or nucleophile-substituted aromatic rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

One prominent application of ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant antitumor activities against various cancer cell lines. For instance, derivatives containing quinoline and thiophene moieties have demonstrated promising results in inhibiting cell growth in human tumor cells, with IC50 values indicating effective concentrations for therapeutic potential .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Research indicates that compounds with thiophene and quinoline structures can interfere with cellular signaling pathways, leading to programmed cell death. This is particularly relevant for targeting resistant cancer types, where traditional therapies fail .

Antimicrobial Properties

2.1 Antibacterial and Antifungal Activity

This compound has also been evaluated for its antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacterial and fungal strains. For example, studies have reported that certain derivatives exhibit significant zones of inhibition when tested against pathogenic bacteria, suggesting their potential use as antimicrobial agents .

2.2 Case Studies

In one study, the antibacterial activity was assessed using agar diffusion methods, revealing that specific derivatives not only inhibited bacterial growth but also displayed low toxicity towards human cells, making them suitable candidates for further development into therapeutic agents .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring contributes to the compound's ability to conduct electricity, while the quinoline moiety enhances its photophysical properties .

3.2 Photovoltaic Devices

Research has indicated that incorporating this compound into photovoltaic devices can improve energy conversion efficiency due to its favorable charge transport characteristics. Studies have demonstrated that devices using similar thiophene-based compounds show enhanced performance metrics compared to traditional materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |

| Antimicrobial Agent | Effective against various bacterial strains | |

| Material Science | Organic Electronics | Enhances conductivity for OLEDs and OPVs |

Wirkmechanismus

The mechanism of action of Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The quinoline moiety could intercalate with DNA, while the thiophene ring might interact with proteins or other biomolecules, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 5-phenylthiophene-2-carboxylate: Lacks the quinoline moiety, making it less complex and potentially less bioactive.

2-Phenylquinoline-4-carboxamide: Lacks the thiophene and ester groups, which might reduce its versatility in chemical reactions.

5-Phenylthiophene-2-carboxylic acid: Similar thiophene structure but lacks the quinoline and ester functionalities.

Uniqueness

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is unique due to its combination of a quinoline moiety with a thiophene ring, linked through an amide and ester group. This structure provides a versatile platform for chemical modifications and potential biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinoline Moiety : This is achieved through cyclization reactions involving appropriate precursors.

- Amide Bond Formation : The coupling of the quinoline derivative with thiophene and phenyl groups is facilitated using coupling reagents like carbodiimides.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with a thiophene core have demonstrated sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to significant cytotoxic effects on tumor cells (IC50 < 10 μM) .

Mechanism of Action :

These compounds induce apoptosis in cancer cells through mitochondrial pathways, suggesting their role as effective apoptosis inducers .

Antibacterial Activity

The compound also exhibits promising antibacterial properties. In vitro studies have shown that derivatives related to this compound can inhibit the growth of various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.125 mg/mL against resistant strains like XDR Salmonella Typhi .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Biological Activity |

|---|---|

| Presence of Thiophene Moiety | Enhanced antibacterial activity |

| Quinoline Core | Significant anticancer properties |

| Amide Linkage | Improved binding affinity to target proteins |

Case Studies

-

Case Study on Anticancer Activity :

A series of quinoline derivatives were tested for their ability to induce apoptosis in HL-60 cells. The study found that modifications in the thiophene and quinoline moieties significantly influenced their cytotoxicity and mechanism of action, with some compounds showing enhanced selectivity towards cancer cells over normal cells . -

Case Study on Antibacterial Efficacy :

A comparative analysis of various thiophene derivatives indicated that those with dual thiophene structures exhibited superior antibacterial activity against resistant bacterial strains compared to traditional antibiotics .

Eigenschaften

IUPAC Name |

ethyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O3S/c1-2-34-29(33)27-25(18-26(35-27)20-13-7-4-8-14-20)31-28(32)22-17-24(19-11-5-3-6-12-19)30-23-16-10-9-15-21(22)23/h3-18H,2H2,1H3,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQACJSPUEDZEAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.